molecular formula C10H12N4O2S B12122429 1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- CAS No. 928000-91-3

1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-

Cat. No.: B12122429
CAS No.: 928000-91-3
M. Wt: 252.30 g/mol
InChI Key: YPNRBVOPNGHJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- is a compound that consists of a triazole ring system with an amino group attached to carbon atom 3 and a sulfonyl group attached to a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- typically involves the reaction of 1H-1,2,4-Triazol-3-amine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential as an antifungal, anticancer, or cardiovascular disease-related enzyme inhibitor.

    Industry: Utilized in the development of agrochemicals such as herbicides, fungicides, and insecticides. It is also used in material science for the production of polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonyl group can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazol-3-amine, 5-[[(4-iodophenyl)methyl]thio]-
  • 3-Amino-5-methylthio-1H-1,2,4-triazole
  • Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group attached to the 4-methylphenylmethyl moiety enhances its potential as an enzyme inhibitor and its utility in various chemical reactions compared to other similar compounds.

Properties

CAS No.

928000-91-3

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

5-[(4-methylphenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O2S/c1-7-2-4-8(5-3-7)6-17(15,16)10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)

InChI Key

YPNRBVOPNGHJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.